molecular formula C17H24N2O2 B2725112 1-(4-{[1-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]amino}piperidin-1-yl)ethan-1-one CAS No. 1157628-97-1

1-(4-{[1-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]amino}piperidin-1-yl)ethan-1-one

Cat. No. B2725112
CAS RN: 1157628-97-1
M. Wt: 288.391
InChI Key: CIRQOFDOOHHWEF-UHFFFAOYSA-N
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Description

“1-(4-{[1-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]amino}piperidin-1-yl)ethan-1-one” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest for many researchers due to their biological activities and potential applications . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be analyzed using various spectroscopic techniques . The InChI string for a similar compound, 2,3-dihydrobenzofuran, is "InChI=1S/C8H8O/c1-2-4-8-7 (3-1)5-6-9-8/h1-4H,5-6H2" .


Chemical Reactions Analysis

Benzofuran derivatives can undergo a variety of chemical reactions. For instance, a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents . An iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes provides 2-arylbenzofurans in good to excellent yields .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be determined using various analytical techniques. The molecular weight of a similar compound, 2,3-dihydrobenzofuran, is 120.1485 .

Scientific Research Applications

Metabolic and Pharmacokinetic Studies

Research on compounds with similar structures, such as N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), focuses on their metabolic and pharmacokinetic properties. SB-649868, a novel orexin 1 and 2 receptor antagonist developed for insomnia treatment, underwent a study to determine its disposition in humans. The study found that the drug and its metabolites are primarily eliminated through feces, with only a minor fraction excreted via urine. This research highlights the importance of understanding the metabolic pathways and elimination processes of new chemical entities for therapeutic applications (Renzulli et al., 2011).

Toxicological Analysis

Another area of research interest is the toxicological analysis of new psychoactive substances (NPSs) with benzofuran components. For instance, studies on the acute toxicity of novel psychoactive benzofurans, such as N-methyl-5-(2 aminopropyl)benzofuran (5-MAPB), provide insights into their effects on human health. These studies are essential for understanding the potential risks associated with exposure to new chemical compounds and for developing safety guidelines and regulatory policies (Hofer et al., 2017).

Safety and Hazards

The safety and hazards associated with benzofuran derivatives can vary depending on their structure. Some benzofuran derivatives have shown cytotoxic effects .

Future Directions

Benzofuran derivatives have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on the discovery of new drugs in the fields of drug invention and development .

properties

IUPAC Name

1-[4-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylamino]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-12(14-3-4-17-15(11-14)7-10-21-17)18-16-5-8-19(9-6-16)13(2)20/h3-4,11-12,16,18H,5-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRQOFDOOHHWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCC2)NC3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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